molecular formula C12H8N2O3S B3341028 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1018571-51-1

7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B3341028
CAS No.: 1018571-51-1
M. Wt: 260.27 g/mol
InChI Key: BZVUFLZENMQNNJ-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid (CAS 1018571-51-1) is a high-purity chemical compound designed for research and development applications. This heterocyclic compound features a complex pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold, which is of significant interest in medicinal chemistry. Compounds within this structural class have been investigated for a range of biological activities. Notably, related 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives have demonstrated potent antiallergy activity in pharmacological studies, showing superior oral activity in models like the rat passive cutaneous anaphylaxis test . More broadly, heterocycles containing the thienopyrimidine moiety are recognized for their diverse pharmacological profiles, which can include anti-inflammatory, antimicrobial, antiviral, and cytotoxic activities . The structural complexity of this compound makes it a valuable intermediate for synthesizing novel derivatives or for use in biological screening campaigns. This product is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c1-6-2-3-9-13-10-7(11(15)14(9)5-6)4-8(18-10)12(16)17/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVUFLZENMQNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a pyridine derivative, with a thiophene compound under acidic or basic conditions to form the core fused ring system.

    Carboxylation: The carboxylic acid group at the 2-position is typically introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fused ring system makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its structure allows for interactions with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations

The compound’s structural uniqueness lies in its thieno[2,3-d]pyrimidine core. Analogues differ in:

  • Ring substitutions: Methyl vs. ethyl or amino groups at positions 2, 3, or 6.
  • Heterocyclic systems : Replacement of thiophene with pyrrole (e.g., pyrrolo[2,3-d]pyrimidine derivatives) .
Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Substituents Key Features Reference
7-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid 1086386-51-7 C₁₃H₁₀N₂O₃S Methyl (C-7), Carboxylic acid (C-2) Antiallergy activity
2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid 76575-29-6 C₁₃H₁₀N₂O₃S Ethyl (C-2), Carboxylic acid (C-7) Structural isomer; uncharacterized bioactivity
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Not available C₁₂H₉N₃O₃ Methyl (N-1), Carboxylic acid (C-2) Antimicrobial screening candidate
7-Amino-4-oxo-pyrido[2,3-d]pyrimidine derivatives Not available Varies Amino (C-7), Thioxo (C-2) High synthetic yields (85–93%)
Antiallergy Activity

The 7-methyl-thieno-pyrimidine derivative demonstrates potent antiallergy effects, attributed to its electron-deficient thiophene ring enhancing receptor binding .

Antimicrobial and Antibiofilm Activity
  • Pyrrolo-pyrimidine carboxamides : Most exhibit weak antimicrobial activity (MIC >200 mg/L) against Gram-negative bacteria but moderate effects against S. aureus (e.g., compound 6b , MIC = 75 mg/L) .
  • Thieno-pyrimidine amides: Derivatives with 2-amino-6-methylpyridine substituents show anti-Pseudomonas activity via TrmD enzyme inhibition .
  • Antibiofilm agents: Pyrrolo-pyrimidine 6g reduces E. coli biofilm biomass by 91.2%, outperforming the 7-methyl-thieno analogue, which lacks reported biofilm inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The carboxylic acid form of the 7-methyl-thieno-pyrimidine enhances water solubility vs. its ester precursor, critical for bioavailability .
  • Metabolic stability : Pyrrolo-pyrimidines with alkyl substitutions (e.g., 4b ) exhibit higher metabolic stability due to reduced ring oxidation .

Biological Activity

7-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on recent research findings and case studies.

  • CAS Number : 1018571-51-1
  • Molecular Formula : C₁₃H₁₀N₂O₃S
  • Molecular Weight : 274.30 g/mol

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antitumor activity. For instance, compounds structurally related to 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have been shown to inhibit various human tumor cell lines at subnanomolar concentrations. Notably, these compounds can selectively target folate receptors (FR) and proton-coupled folate transporters (PCFT), enhancing their efficacy in cancer treatment while minimizing toxicity to normal cells .

The mechanism of action for 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo purine synthesis pathway. This inhibition leads to a decrease in nucleotide synthesis necessary for tumor cell proliferation . The selectivity for FR and PCFT over the reduced folate carrier (RFC) is particularly noteworthy as it suggests a potential for reduced side effects compared to traditional chemotherapeutics .

In Vitro Studies

In vitro studies have demonstrated that 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine significantly inhibits the growth of various cancer cell lines including KB (human oral epidermoid carcinoma), IGROV1 (human ovarian carcinoma), and SKOV3 (human ovarian cancer) at low concentrations. These findings support its potential as a selective anticancer agent .

In Vivo Studies

In vivo studies using severe combined immunodeficient mice bearing SKOV3 tumors showed that 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine exhibits potent antitumor efficacy with modest toxicity. This selectivity for cancer cells over normal cells suggests its utility as a therapeutic agent in oncology .

Comparative Analysis of Related Compounds

Compound NameCAS NumberAntitumor ActivityMechanism of Action
This compound1018571-51-1HighInhibition of GARFTase
Pyrido[2,3-d]pyrimidine derivative A-ModerateInhibition of DHFR
Pyrido[2,3-d]pyrimidine derivative B-LowNon-specific

Q & A

Basic: What are the established synthetic routes for preparing 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. A general procedure for analogous pyrido-pyrimidine-carboxylic acids involves:

  • Step 1: Condensation of a halogenated pyrido[1,2-a]pyrimidine intermediate (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with glycinate derivatives in methanol under basic conditions (e.g., triethylamine) at room temperature .
  • Step 2: Cyclization via sodium methoxide in methanol, followed by acidification (HCl) to precipitate the product. Temperature control (50–60°C) is critical for high yields .
  • Optimization: Solvent choice (e.g., dimethylformamide or tetrahydrofuran) and pH control during intermediate isolation improve purity. Yields >90% are achievable with rigorous exclusion of moisture .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound and confirm its structure?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR in deuterated DMSO (DMSO-d6) identify proton environments and carbon frameworks. For example, characteristic shifts include δ ~12.5 ppm (carboxylic acid proton) and δ ~2.5 ppm (methyl groups) .
  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (pyrimidine ring C=N) confirm functional groups .
  • LCMS/HPLC: LCMS (electrospray ionization) validates molecular weight (e.g., m/z 311.1 for similar compounds), while HPLC (reverse-phase C18 column) ensures >95% purity .

Advanced: How can researchers address low yields during the cyclization step in the synthesis of this compound?

Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst Optimization: Use of Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for cyclization .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while inert atmospheres prevent oxidation .
  • Temperature Gradients: Gradual heating (e.g., 50°C → 80°C) reduces side-product formation. Post-reaction quenching with ice-water improves precipitation efficiency .

Advanced: What computational methods are employed to predict the biological activity of this compound?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., bacterial enzymes). For thieno-pyrimidine derivatives, docking studies against Staphylococcus aureus dihydrofolate reductase show potential antimicrobial activity .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl groups at position 7) with bioactivity. Parameters like LogP and polar surface area predict membrane permeability .

Advanced: How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Methyl Group at Position 7: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Carboxylic Acid Moiety: Critical for binding to charged residues in target proteins (e.g., bacterial topoisomerases). Esterification or amidation reduces activity, highlighting the importance of the free acid .
  • Heterocyclic Substitutions: Thieno[2,3-d]pyrimidine cores exhibit higher antimicrobial activity compared to oxazolo analogs due to improved electron-withdrawing effects .

Advanced: What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Answer:
Discrepancies often stem from assay conditions or impurity profiles. Solutions include:

  • Standardized Assays: Use of CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • HPLC-Purified Batches: Re-testing compounds with ≥98% purity eliminates confounding effects from byproducts .
  • Meta-Analysis: Cross-referencing data with structurally similar compounds (e.g., pyrido[1,2-a]pyrimidine-7-carboxylic acids) identifies trends in substituent-driven activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid

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